1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride
Overview
Description
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride, also known by its chemical formula C₁₀H₁₄ClN₂O₂, is a piperazine derivative. It belongs to a class of compounds that have diverse pharmacological properties. The compound’s structure includes a piperazine ring with a methoxyphenyl group and a methyl group attached.
Synthesis Analysis
The synthesis of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride involves several steps. Researchers have explored various synthetic routes, including modifications of existing methods and novel approaches. These methods typically start from commercially available starting materials and proceed through intermediate steps to yield the final product. The choice of synthetic route depends on factors such as yield, scalability, and cost-effectiveness.
Molecular Structure Analysis
The molecular structure of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride reveals key features:
- The piperazine ring provides a central scaffold.
- The methoxyphenyl group (3-methoxyphenyl) is attached to one of the nitrogen atoms in the piperazine ring.
- The methyl group (3-methyl) is also part of the structure.
- The hydrochloride salt form ensures water solubility and stability.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride can participate in various chemical reactions. These reactions may involve functional group transformations, cyclizations, or modifications of the piperazine ring. Researchers have investigated its reactivity under different conditions, leading to the discovery of novel derivatives with potential biological activities.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : Typically a white to off-white crystalline powder.
- Melting Point : Varies depending on the specific form and purity.
- Solubility : Soluble in water due to the hydrochloride salt.
- Chemical Properties :
- Stability : Stable under normal storage conditions.
- Acid-Base Properties : Forms a stable hydrochloride salt.
- Hygroscopicity : Minimal moisture absorption.
Safety And Hazards
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride should be handled with care due to its potential biological activity. Safety precautions include:
- Personal Protective Equipment : Use appropriate lab attire (gloves, goggles, lab coat).
- Ventilation : Work in a well-ventilated area.
- Storage : Store in a cool, dry place away from direct sunlight.
- Toxicity : Assess toxicity based on available data and handle accordingly.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as a therapeutic agent (e.g., antipsychotic, analgesic, or anxiolytic).
- Structure-Activity Relationships : Explore derivatives to optimize pharmacological properties.
- Clinical Studies : Evaluate safety and efficacy in relevant disease models.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-methylpiperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9-12(15)14(7-6-13-9)10-4-3-5-11(8-10)16-2;/h3-5,8-9,13H,6-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLUVAMEJNAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)C2=CC(=CC=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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